3,3',4,4'-Biphenyltetrol

概要

説明

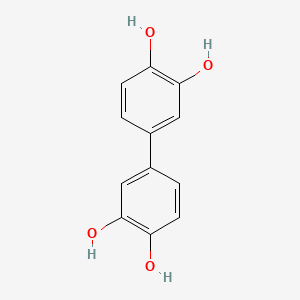

3,3’,4,4’-Biphenyltetrol, also known as 3,3’,4,4’-Tetrahydroxydiphenyl, is an organic compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.2054 g/mol It is a polyhydroxy aromatic compound, characterized by the presence of four hydroxyl groups attached to a biphenyl structure

準備方法

The synthesis of 3,3’,4,4’-Biphenyltetrol can be achieved through several synthetic routes. One common method involves the hydroxylation of biphenyl derivatives under specific reaction conditions. For instance, the hydroxylation of 3,3’,4,4’-tetrachlorobiphenyl using a suitable hydroxylating agent can yield 3,3’,4,4’-Biphenyltetrol . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

化学反応の分析

3,3’,4,4’-Biphenyltetrol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 3,3’,4,4’-Biphenyltetrol can lead to the formation of quinones, while reduction reactions may yield partially or fully reduced biphenyl derivatives .

科学的研究の応用

3,3',4,4'-Biphenyltetrol, also known as [1,1'-Biphenyl]-3,3',4,4'-tetraol, is a biphenyl compound with four hydroxyl groups . Research into biphenyltetrols, including this compound, explores their antioxidant properties and potential applications .

Scientific Research Applications

Antioxidant Activity:

- This compound is studied for its antioxidant activity, particularly in relation to its structure . The number and position of hydroxyl groups on the aromatic ring influence antioxidant activity . Studies combine theoretical and experimental approaches to determine chain-breaking antioxidant activities from the main kinetic parameters of bulk lipid autoxidation . Density Functional Theory (DFT) calculations are used to optimize the geometry of neutral molecules and their corresponding phenoxyl radicals to predict activity .

Related Research

- Other biphenyltetrols, such as 2,2',6,6'-biphenyltetrol, are also examined in the context of antioxidant activity . Research compares the activities of various phenolic compounds, including phenol, 3-hydroxyphenol (resorcinol), 2,2'-biphenol, and 4,4'-biphenol, to understand the structure-antioxidant activity relationship in compounds with one benzene ring and two C-C bridged benzene rings .

Beyond Antioxidant Activity

- 3,3',4,4'-tetrabromobiphenyl, a related compound, has been studied for its toxicity . Studies on rats have shown that a single dose of 3,3',4,4'-tetrabromobiphenyl can cause a significant reduction in growth rate, enlarged livers, and a marked reduction in thymus size . Vitamin E can counter the negative effect of 3,3',4,4'-tetrabromobiphenyl on growth during the first 5 days of the study .

作用機序

The mechanism by which 3,3’,4,4’-Biphenyltetrol exerts its effects involves its ability to form hydrogen bonds with target molecules. In the case of amyloid-β peptide aggregation inhibition, the hydroxyl groups of 3,3’,4,4’-Biphenyltetrol interact with the peptide through hydrogen bonding, preventing the formation of amyloid fibrils . This interaction disrupts the aggregation process, thereby reducing the formation of toxic amyloid aggregates.

類似化合物との比較

3,3’,4,4’-Biphenyltetrol can be compared with other similar compounds, such as 2,2’,5,5’-Biphenyltetrol and 2,2’,3,3’-Biphenyltetrol . These compounds also possess multiple hydroxyl groups attached to a biphenyl structure, but differ in the positions of the hydroxyl groups. The unique arrangement of hydroxyl groups in 3,3’,4,4’-Biphenyltetrol contributes to its specific chemical properties and interactions. For instance, the position of hydroxyl groups affects the compound’s ability to inhibit amyloid-β aggregation, with 3,3’,4,4’-Biphenyltetrol showing higher efficacy compared to some of its isomers .

生物活性

3,3',4,4'-Biphenyltetrol, also known as 3,3',4,4'-Tetrahydroxydiphenyl, is an organic compound with the molecular formula C₁₂H₁₀O₄. It has garnered attention in scientific research due to its potential biological activities, particularly as an antioxidant and its role in inhibiting amyloid-β peptide aggregation.

- Molecular Formula : C₁₂H₁₀O₄

- Molecular Weight : 218.2054 g/mol

- CAS Number : 3598-30-9

This compound can undergo various chemical reactions including oxidation, reduction, and substitution. Its hydroxyl groups contribute to its reactivity and biological activity .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to reactive species.

The antioxidant activity involves the transfer of hydrogen atoms from the hydroxyl groups to free radicals, thus preventing oxidative damage. This mechanism is crucial in protecting cellular components from oxidative stress .

Experimental Findings

A study conducted by Koleva et al. utilized both theoretical and experimental approaches to assess the antioxidant capabilities of various phenolic compounds, including this compound. The findings revealed a strong correlation between the structure of these compounds and their antioxidant activity. The study employed DFT (Density Functional Theory) calculations alongside bulk lipid autoxidation experiments to derive kinetic parameters that quantify antioxidant effectiveness .

| Compound | Antioxidant Capacity (Rm) | Protection Factor (PF) | Inhibition Degree (ID) |

|---|---|---|---|

| This compound | Increased significantly at higher concentrations | Not specified | Low values at both concentrations |

| 2,2'-Biphenol | Moderate | Increased at higher concentrations | Similar to o-DHB |

| 4,4'-Biphenol | Lower than o-DHB | Not specified | Not specified |

Inhibition of Amyloid-β Aggregation

Another significant aspect of this compound's biological activity is its potential role in inhibiting the aggregation of amyloid-β peptides. This aggregation is a hallmark of Alzheimer's disease. The compound interacts with amyloid-β through hydrogen bonding facilitated by its hydroxyl groups, effectively preventing the formation of toxic fibrils associated with neurodegeneration .

Case Studies and Research Applications

- In Vitro Studies : Laboratory studies have demonstrated that this compound can inhibit amyloid fibril formation in cell cultures. These findings suggest a promising application in developing therapeutic agents for Alzheimer's disease.

- Comparative Analysis : Comparisons with other biphenyltetrols have shown variations in antioxidant capacity and reactivity based on structural differences. For instance, while 2,2',5,5'-Biphenyltetrol exhibits similar properties, its efficacy may differ due to the positioning of hydroxyl groups .

特性

IUPAC Name |

4-(3,4-dihydroxyphenyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEFNGQKJROKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189535 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-30-9 | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003598309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,4'-Biphenyltetrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,1'-Biphenyl)-3,3',4,4'-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。